Cas no 53913-96-5 (tert-butyl 2-(bromomethyl)prop-2-enoate)

Tert-butyl 2-(bromomethyl)prop-2-enoate is a versatile organic compound with a 2-bromoethyl group attached to a prop-2-enoate backbone. It offers enhanced stability and reactivity due to the electron-donating effect of the tert-butyl group and the unsaturated double bond. This compound is highly valuable in organic synthesis for constructing complex organic molecules and in pharmaceutical research for drug discovery.
tert-butyl 2-(bromomethyl)prop-2-enoate structure
53913-96-5 structure
Product Name:tert-butyl 2-(bromomethyl)prop-2-enoate
CAS No:53913-96-5
MF:C8H13BrO2
MW:221.091622114182
MDL:MFCD17013520
CID:356074
PubChem ID:10955115
Update Time:2025-06-24

tert-butyl 2-(bromomethyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-(bromomethyl)acrylate
    • tert-butyl 2-(bromomethyl)prop-2-enoate
    • 53913-96-5
    • SCHEMBL377294
    • t-butyl 2-bromomethylpropenoate
    • AEZPDFMFNUKVCF-UHFFFAOYSA-N
    • t-butyl 2-bromomethyl acrylate
    • tert-butyl 2-bromomethylacrylate
    • 2-(bromomethyl)propenoic acid t-butyl ester
    • AMY39893
    • EN300-1697608
    • DTXSID10449683
    • F75212
    • MFCD17013520
    • SY387933
    • MDL: MFCD17013520
    • Inchi: 1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3
    • InChI Key: AEZPDFMFNUKVCF-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 220.00989
  • Monoisotopic Mass: 220.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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tert-butyl 2-(bromomethyl)prop-2-enoate Related Literature

Additional information on tert-butyl 2-(bromomethyl)prop-2-enoate

Professional Introduction to Tert-butyl 2-(Bromomethyl)Prop-2-enoate (CAS No. 53913-96-5)

Tert-butyl 2-(Bromomethyl)prop-2-enoate, a compound with the chemical formula C₈H₉BrO₂ and CAS number 53913-96-5, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, characterized by its tert-butyl group and bromomethyl functionality on a prop-2-enoate backbone, has garnered significant attention in the scientific community due to its reactivity and potential applications in drug development.

The bromomethyl moiety in Tert-butyl 2-(Bromomethyl)prop-2-enoate makes it a valuable building block for the synthesis of more complex molecules. This group is highly reactive and can participate in various chemical transformations, including nucleophilic substitution reactions, which are crucial for constructing biologically active compounds. The presence of the tert-butyl group enhances the stability of the molecule and influences its electronic properties, making it an attractive candidate for further functionalization.

In recent years, Tert-butyl 2-(Bromomethyl)prop-2-enoate has been explored in the development of novel pharmaceuticals. Its unique structure allows for the facile introduction of various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening. This has been particularly relevant in the search for new therapeutic agents targeting a wide range of diseases.

One of the most promising applications of Tert-butyl 2-(Bromomethyl)prop-2-enoate is in the synthesis of heterocyclic compounds. Heterocycles are essential components of many drugs and natural products, and their structural diversity is crucial for achieving desired biological activities. The bromomethyl group provides a convenient entry point for constructing nitrogen-containing heterocycles, which are known for their pharmacological properties. For instance, researchers have utilized this compound to synthesize derivatives of pyrroles, imidazoles, and other heterocyclic systems that exhibit significant biological activity.

The pharmaceutical industry has also shown interest in Tert-butyl 2-(Bromomethyl)prop-2-enoate for its potential use in antiviral and anticancer drug development. The ability to introduce various substituents into the molecule allows for the creation of compounds with tailored properties. For example, recent studies have demonstrated the synthesis of Tert-butyl 2-(Bromomethyl)prop-2-enoate-based derivatives that exhibit inhibitory effects on viral enzymes and cancer cell proliferation. These findings highlight the compound's potential as a scaffold for developing new treatments against infectious diseases and cancer.

Another area where Tert-butyl 2-(Bromomethyl)prop-2-enoate has found utility is in materials science. The bromomethyl group can be used to attach polymer chains or other functional materials, leading to the development of novel polymeric materials with enhanced properties. These materials have potential applications in coatings, adhesives, and other industrial processes where reactivity and functionalization are key requirements.

The synthesis of Tert-butyl 2-(Bromomethyl)prop-2-enoate typically involves the bromination of methyl prop-2-enoate followed by protection of the hydroxyl group with a tert-butyl group. This synthetic route is well-established and provides a reliable method for obtaining high yields of the desired product. The compound's stability under various reaction conditions makes it suitable for further transformations without significant degradation.

In conclusion, Tert-butyl 2-(Bromomethyl)prop-2-enoate (CAS No. 53913-96-5) is a highly versatile intermediate with numerous applications in pharmaceutical research and materials science. Its unique structure, featuring both a tert-butyl group and a bromomethyl functionality, makes it an invaluable tool for synthetic chemists. The ongoing research into this compound underscores its importance in developing new drugs and advanced materials, making it a subject of continued interest in the scientific community.

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